
Boc-L-thiocitrulline-otbu
Übersicht
Beschreibung
Boc-L-thiocitrulline-otbu, also known as tert-butyl (2S)-5-[(aminocarbothioyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoate, is a synthetic derivative of L-citrulline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a thiocitrulline moiety. It is primarily used as an inhibitor of nitric oxide synthase, an enzyme that catalyzes the production of nitric oxide from L-arginine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-thiocitrulline-otbu typically involves the protection of the amino group of L-citrulline with a Boc group, followed by the introduction of a thiocarbamoyl group. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiocarbamoyl group is introduced using reagents like thiophosgene or isothiocyanates under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically purified using chromatographic techniques and stored under refrigerated conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-L-thiocitrulline-otbu undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The thiocarbamoyl group can participate in redox reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine form of thiocitrulline.
Thiocarbamoyl Derivatives: Introduction of the thiocarbamoyl group results in various thiocitrulline derivatives.
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition
Boc-L-thiocitrulline-otbu is recognized as a potent inhibitor of nitric oxide synthases (NOS), which are crucial enzymes involved in the production of nitric oxide from L-arginine. The compound's structure allows it to effectively bind to the oxygenase domain of NOS, making it a valuable tool for studying conditions associated with excessive nitric oxide production, such as inflammation and cardiovascular diseases.
Therapeutic Potential
The therapeutic implications of this compound are significant due to its ability to modulate nitric oxide levels. Excessive nitric oxide is implicated in various pathologies, including:
- Cardiovascular Diseases : By inhibiting NOS, this compound may help manage conditions characterized by high levels of nitric oxide.
- Neurodegenerative Disorders : Its selective inhibition of nNOS presents potential for treating cerebral ischemia and other related diseases .
Research Applications
This compound serves as a critical compound for investigating the metabolism of L-citrulline and related pathways. Its unique properties allow researchers to explore:
- Metabolic Pathways : The compound aids in understanding the role of L-citrulline in the urea cycle and its conversion to L-arginine, which is essential for protein synthesis and nitric oxide production.
- Drug Development : As a lead compound, this compound can be utilized in developing new drugs targeting NOS-related conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |
L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |
Boc-L-arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |
L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |
This compound | Contains thiocarbamoyl group and protective groups | Enhanced stability and solubility; targeted therapeutic applications |
Case Studies and Research Findings
Several studies have highlighted the efficacy and mechanisms of this compound:
Case Study 1: Inhibition of Nitric Oxide Synthases
A study demonstrated that this compound effectively inhibited nNOS activity, showcasing its potential as a therapeutic agent for managing neurodegenerative diseases . The study reported second-order association rate constants indicating strong binding affinity.
Case Study 2: Metabolic Studies
Research focusing on the metabolic pathways involving L-citrulline indicated that this compound could serve as an important tool for understanding the conversion processes leading to L-arginine synthesis.
Wirkmechanismus
Boc-L-thiocitrulline-otbu exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide from L-arginine. The inhibition occurs through the binding of the thiocarbamoyl group to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This mechanism is crucial in regulating nitric oxide levels in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
L-citrulline: The parent compound, involved in the urea cycle and nitric oxide production.
N-Boc-L-citrulline: A similar compound with a Boc protecting group but lacking the thiocarbamoyl group.
Thiocitrulline: A compound with a thiocarbamoyl group but without the Boc protection.
Uniqueness: Boc-L-thiocitrulline-otbu is unique due to the presence of both the Boc protecting group and the thiocarbamoyl group. This dual functionality allows for selective reactions and applications in various fields, making it a versatile compound in research and industrial applications .
Biologische Aktivität
Boc-L-thiocitrulline-OtBu, a synthetic derivative of L-citrulline, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of nitric oxide synthases (NOS), which are critical enzymes in various physiological and pathological processes.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a tert-butyl ester protecting group and a Boc (tert-butoxycarbonyl) group that enhance its stability and solubility, making it suitable for various organic reactions. Its unique thiocarbamoyl group contributes to its biochemical properties, distinguishing it from other amino acids and derivatives like L-citrulline and L-arginine.
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |
L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |
Boc-L-Arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |
L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |
This compound | Contains thiocarbamoyl group and Boc protection | Enhanced stability and reactivity |
This compound acts primarily as an inhibitor of nitric oxide synthases (NOS) . By binding to the oxygenase domain of NOS, it effectively inhibits the conversion of L-arginine to nitric oxide (NO) and citrulline. This inhibition is particularly relevant in therapeutic contexts where excessive NO production is implicated, such as in inflammatory conditions and cardiovascular diseases. Research indicates that this compound can be a valuable lead compound for drug development aimed at controlling NO levels in pathological states .
Inhibition of Nitric Oxide Synthases
Studies have demonstrated that this compound shows significant inhibitory activity against various isoforms of NOS. For instance, it has been reported to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is associated with neurodegenerative diseases . The compound's inhibitory potency is competitive with respect to L-arginine, indicating that it mimics the substrate or product binding at the active site of the enzyme.
Pharmacological Evaluation
A pharmacological evaluation conducted on animal models indicated that this compound effectively reduced NO levels in tissues where NOS activity was elevated. In vivo studies using carbon-11 labeled derivatives have shown promising results in tracing nNOS activity within the brain, highlighting the compound's potential as a diagnostic tool for neurodegenerative conditions .
Research Findings
Recent research findings have underscored the compound's role in modulating biological pathways:
- Neuroprotection : Inhibition of nNOS by this compound has been linked to protective effects against neuronal damage caused by oxidative stress.
- Cardiovascular Effects : The compound has shown potential in reducing vascular inflammation by lowering NO production, thus mitigating risks associated with hypertension and atherosclerosis.
- Cancer Therapeutics : Its ability to selectively inhibit NOS has opened avenues for exploring its use in cancer therapy, particularly in tumors where NO contributes to tumor progression .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHKHCGOVKYIY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427154 | |
Record name | BOC-L-THIOCITRULLINE-OTBU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-49-8 | |
Record name | BOC-L-THIOCITRULLINE-OTBU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.